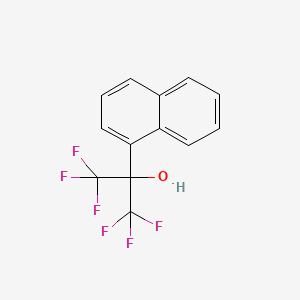
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. The presence of both hexafluoro and naphthyl groups in its structure imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with naphthalene derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and stability, while the naphthyl group contributes to its hydrophobic interactions. These combined effects make it a potent compound in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler analog without the naphthyl group, used primarily as a solvent.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with different steric and electronic properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-1-yl)propan-2-ol stands out due to its combination of fluorinated and aromatic groups, which imparts unique solubility, reactivity, and binding properties. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C13H8F6O |
|---|---|
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-naphthalen-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H8F6O/c14-12(15,16)11(20,13(17,18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,20H |
Clé InChI |
JZQDUXJAJJECEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



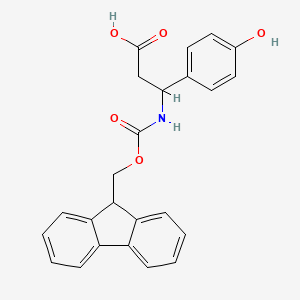
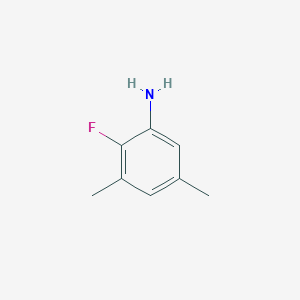
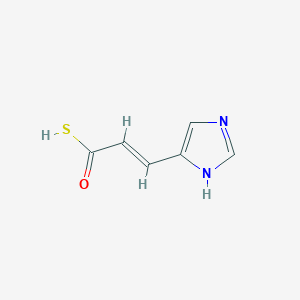
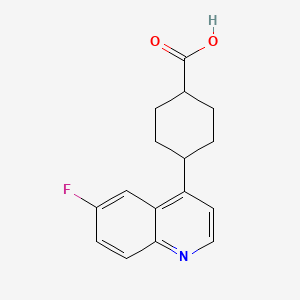
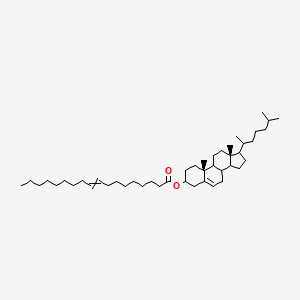
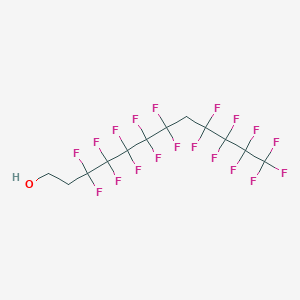
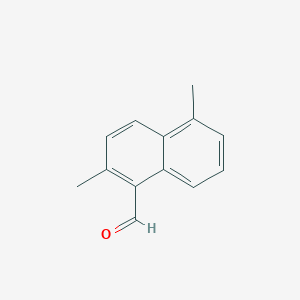
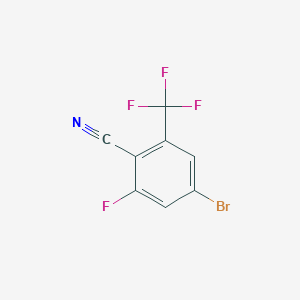
![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

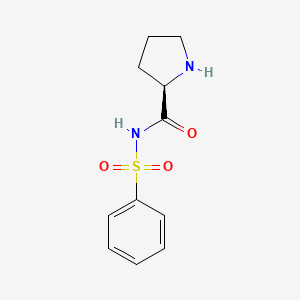
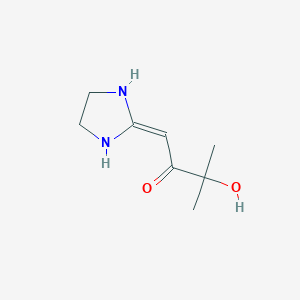
![calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12821455.png)
